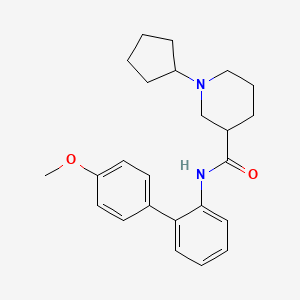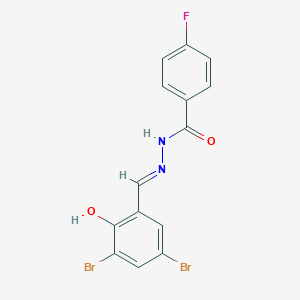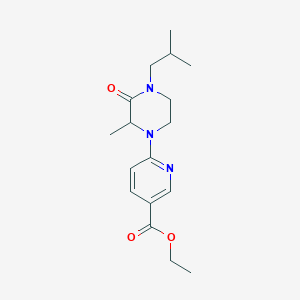
1-cyclopentyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is commonly referred to as CPP-115 and belongs to the class of drugs known as GABA aminotransferase inhibitors. In
Mécanisme D'action
The mechanism of action of CPP-115 involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors on neurons, leading to a decrease in neuronal activity. By increasing the levels of GABA, CPP-115 enhances the inhibitory effects of GABA and leads to an overall decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase the levels of GABA in the brain. This leads to a decrease in neuronal activity, which can have a range of effects on the body. Some of the potential effects of CPP-115 include sedation, anxiolysis, and anticonvulsant activity. Additionally, CPP-115 has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPP-115 in lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively manipulate the levels of GABA in the brain, which can be useful for studying the role of GABA in a range of physiological and pathological processes. However, one limitation of using CPP-115 is its potential for off-target effects. While CPP-115 is highly specific for GABA aminotransferase, it is possible that it may interact with other enzymes or receptors in the brain, leading to unintended effects.
Orientations Futures
There are a number of potential future directions for research on CPP-115. One area of interest is its potential as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Additionally, there is interest in exploring the potential of CPP-115 as a treatment for epilepsy, as it has been shown to have anticonvulsant activity in animal models. Finally, there is interest in exploring the potential of CPP-115 as a tool for studying the role of GABA in a range of physiological and pathological processes.
Méthodes De Synthèse
The synthesis of CPP-115 involves a series of chemical reactions that begin with the reaction of cyclopentylmagnesium bromide with 4'-methoxy-2-biphenylcarboxaldehyde to form the corresponding alcohol. The alcohol is then transformed into the corresponding amine by reaction with piperidine, followed by reaction with 3-chlorocarbonyl-1-methyl-1H-pyridinium iodide to form the final product.
Applications De Recherche Scientifique
CPP-115 has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to be a potent inhibitor of GABA aminotransferase, an enzyme that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to an overall decrease in neuronal activity.
Propriétés
IUPAC Name |
1-cyclopentyl-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-28-21-14-12-18(13-15-21)22-10-4-5-11-23(22)25-24(27)19-7-6-16-26(17-19)20-8-2-3-9-20/h4-5,10-15,19-20H,2-3,6-9,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLWGHVCQZGMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B6070557.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6070561.png)
![8-bromo-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070569.png)
![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-3-piperidinecarboxylate](/img/structure/B6070575.png)
![ethyl 1-[(4-chlorophenoxy)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6070583.png)

![2-methoxy-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6070599.png)
![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6070607.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)